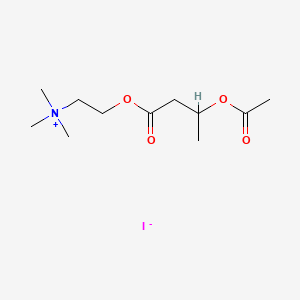
2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound It is characterized by the presence of an acetyloxy group, a butoxy group, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide typically involves the reaction of a quaternary ammonium compound with an acetyloxy group. The reaction conditions often include the use of a base such as triethylamine and a solvent like methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in studies involving cell membrane interactions and ion transport.
Industry: The compound is used in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The mechanism of action of 2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. Additionally, the iodide ion can participate in redox reactions, contributing to the compound’s antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and disinfectants.
Tetrabutylammonium iodide: Used as a phase transfer catalyst in organic synthesis.
Uniqueness
2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyloxy group, in particular, allows for specific interactions and reactions that are not observed with other quaternary ammonium compounds.
Properties
CAS No. |
73231-74-0 |
|---|---|
Molecular Formula |
C11H22INO4 |
Molecular Weight |
359.20 g/mol |
IUPAC Name |
2-(3-acetyloxybutanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H22NO4.HI/c1-9(16-10(2)13)8-11(14)15-7-6-12(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
RJACPGSFAKKIFX-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(=O)OCC[N+](C)(C)C)OC(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















